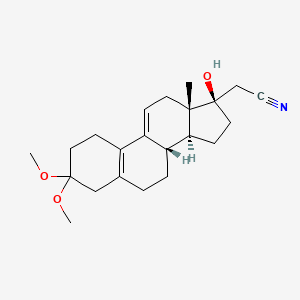

Dimethoxy Dienogest

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19+,20+,21-/m1/s1 |

InChI Key |

PRRQICJYXLKNOT-IVAOSVALSA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Dimethoxy Dienogest from Estra-4,9-diene-3,17-dione

Executive Summary

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis. Its synthesis involves a multi-step pathway, often proceeding through key intermediates. This technical guide provides an in-depth overview of a specific synthetic route to Dimethoxy Dienogest (3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene), a crucial precursor, starting from estra-4,9-diene-3,17-dione. The process involves selective ketalization of the C3-carbonyl group, which is accompanied by a strategic double bond migration, followed by the introduction of the cyanomethyl group at the C17-position. This document details the experimental protocols, summarizes quantitative data from relevant literature, and provides a visual representation of the synthetic pathway.

Overall Synthesis Pathway

The transformation of estra-4,9-diene-3,17-dione into Dienogest via the this compound intermediate can be conceptualized in three primary stages:

-

Protection and Isomerization: Selective protection of the α,β-unsaturated ketone at the C3 position of estra-4,9-diene-3,17-dione as a dimethoxy ketal. This reaction is typically acid-catalyzed and results in the thermodynamic rearrangement of the double bonds from a conjugated 4,9-diene system to a more stable non-conjugated 5(10),9(11)-diene system.

-

Cyanomethylation: Nucleophilic addition of a cyanomethyl group to the C17-ketone of the protected intermediate. This is commonly achieved using cyanomethyl lithium, generated in situ.

-

Deprotection: Acid-catalyzed hydrolysis of the dimethoxy ketal to regenerate the C3-ketone and restore the conjugated 4,9-diene system, yielding the final active pharmaceutical ingredient, Dienogest.

The following diagram illustrates this synthetic workflow.

Caption: Synthesis workflow from Estra-4,9-diene-3,17-dione to Dienogest.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation, synthesized from procedures described in patent literature.

Step 1: Synthesis of 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one (Intermediate 1)

This step involves the selective protection of the C3-ketone of estra-4,9-diene-3,17-dione. While direct ketalization of this specific substrate is not extensively detailed, protocols for similar steroidal structures can be adapted. The procedure involves acid-catalyzed reaction with an orthoformate or methanol, leading to both ketal formation and double bond migration.

-

Objective: To convert the conjugated α,β-unsaturated ketone at C3 into a dimethoxy ketal and shift the double bonds to the 5(10) and 9(11) positions.

-

Reaction: Estra-4,9-diene-3,17-dione + Methanol (in the presence of an acid catalyst) → 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one.

-

Methodology (Adapted Protocol):

-

Suspend estra-4,9-diene-3,17-dione (1.0 eq) in a mixture of methanol and an inert co-solvent like tetrahydrofuran (THF).

-

Add a catalytic amount of a strong acid, such as hydrogen chloride or p-toluenesulfonic acid.

-

The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40°C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution or triethylamine.

-

The solvents are removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent like methanol or ethanol.

-

Step 2: Synthesis of this compound (Intermediate 2)

This step introduces the critical 17α-cyanomethyl and 17β-hydroxy functionalities via nucleophilic addition to the C17-ketone. The nucleophile, cyanomethyl lithium, is generated in situ from acetonitrile and an organolithium reagent.

-

Objective: To convert the C17-ketone of Intermediate 1 into a 17α-cyanomethyl, 17β-hydroxy group.

-

Reaction: 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one + CNCH₂Li → this compound.

-

Methodology (Based on EP1935898B1): [1]

-

In a flame-dried, multi-neck flask under a nitrogen atmosphere, prepare a solution of acetonitrile (1.1 eq) in anhydrous THF.

-

Cool the solution to a low temperature, typically -78°C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) to the acetonitrile solution, maintaining the low temperature. Stir for 20-30 minutes to allow for the formation of the cyanomethyl lithium suspension.[1]

-

Separately, dissolve 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (1.0 eq) in anhydrous THF.

-

Add the steroid solution dropwise to the cyanomethyl lithium suspension at -78°C.

-

After the addition is complete, stir the reaction mixture for 30 minutes at -78°C, then allow the temperature to rise slowly to 0°C over approximately 2 hours.[1]

-

Quench the reaction by carefully adding an aqueous solution of acetic acid or saturated ammonium chloride.

-

Separate the organic and aqueous phases. Extract the aqueous phase with an organic solvent (e.g., 2-methyltetrahydrofuran or ethyl acetate).[1]

-

Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude this compound. The product may be used directly in the next step or purified by column chromatography.

-

Step 3: Synthesis of Dienogest (Final Product)

The final step is the deprotection of the C3-ketal. This acid-catalyzed hydrolysis regenerates the ketone and concurrently shifts the double bonds back into conjugation to form the 4,9-diene system.

-

Objective: To hydrolyze the dimethoxy ketal and restore the conjugated enone system.

-

Reaction: this compound + H₃O⁺ → Dienogest.

-

Methodology (Based on EP2560984A2): [2]

-

Dissolve the crude this compound from the previous step in a suitable solvent such as acetonitrile or acetone.[3]

-

Add an aqueous solution of a strong acid. Perchloric acid is noted to be particularly effective in ensuring the complete shift of the double bonds into conjugation.[2][3] Other acids like hydrochloric or sulfuric acid have also been used.[1]

-

Heat the reaction mixture (e.g., 40-60°C) for 1-2 hours, monitoring the reaction progress by HPLC.[1]

-

After completion, cool the mixture and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]

-

The precipitated crude Dienogest is collected by filtration.

-

The solid is washed with water and dried under reduced pressure.

-

Purification is performed by recrystallization from a solvent system such as dimethylformamide/water, ethyl acetate, or methanol to yield high-purity Dienogest.[2]

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of Dienogest and its intermediates from various sources. Yields and purity are highly dependent on the specific conditions and scale of the reaction.

| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity / Comments | Source |

| 1 | Ketalization/Isomerization | Estrone-3-methylether | 3-methoxy-estra-2,5(10)-diene-17-one | ~93% (over 2 steps) | HPLC: >95%. This is an analogous reaction. | [4] |

| 2 | Cyanomethylation | 3-methoxy-estra-2,5(10)-diene-17-one | 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene | Not specified | Reaction quenched after 90 mins at -40°C. | [5] |

| 3 | Deprotection/Hydrolysis | 17α-cyanomethyl-17β-hydroxy-estr-5(10)-ene-3-one | Dienogest (after bromination/dehydrobromination) | 83% | Crude product recrystallized from acetone. | [6][7] |

| 3 | Deprotection/Purification | Crude Dienogest | Purified Dienogest | ~92% (purification step) | HPLC: 99.9%. Diene impurity: 0.02%. | [3] |

Note: Data is compiled from analogous and related synthesis pathways described in the cited literature, as a complete dataset for the exact requested pathway is not available in a single source.

Conclusion

The synthesis of this compound from estra-4,9-diene-3,17-dione represents a critical and efficient pathway toward the production of the active pharmaceutical ingredient, Dienogest. The key transformations—selective ketalization with concomitant double bond migration, stereoselective cyanomethylation at C17, and subsequent deprotection—are well-established in steroid chemistry. The methodologies presented, drawn from robust patent literature, provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions, particularly temperature during the cyanomethylation step and the choice of acid in the final deprotection, is crucial for achieving high yields and purity.

References

- 1. EP1935898B1 - Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids - Google Patents [patents.google.com]

- 2. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]

- 3. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]

- 4. EP2256128A1 - Method for synthesis of dienogest from estrone-3-methylether - Google Patents [patents.google.com]

- 5. Method for synthesis of dienogest from estrone-3-methylether - Patent 2256128 [data.epo.org]

- 6. HIGH PURITY 17alfa-CYANOMETHYL-17beta-HYDROXY-ESTRA-4,9-DIENE-3-ONE AND PROCESS FOR THE SYNTHESIS THEREOF - Patent 1963354 [data.epo.org]

- 7. WO2007066158A2 - HIGH PURITY 17α-CYANOMETHYL-17β-HYDROXY-ESTRA-4,9-DIENE-3-ONE AND PROCESS FOR THE SYNTHESIS THEREOF - Google Patents [patents.google.com]

In-Depth Technical Guide: (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, also known by the common name Dimethoxy Dienogest and designated as Dienogest EP Impurity E, is a key synthetic intermediate in the manufacturing of the progestin drug, Dienogest.[1][2][3] This guide provides a comprehensive overview of its chemical characterization, synthesis, and analytical protocols, tailored for professionals in pharmaceutical research and development. The dimethoxy group at the C3 position serves as a protecting group for the ketone functionality during the introduction of the cyanomethyl group at the C17 position.

Chemical and Physical Properties

This compound is a nortestosterone derivative and is classified as a synthetic steroid hormone.[4] It presents as an off-white to pale yellow solid.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile | [4] |

| Synonyms | This compound, Dienogest Impurity E, (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile | [4][1] |

| CAS Number | 102193-41-9 | [4] |

| Molecular Formula | C22H31NO3 | [4] |

| Molecular Weight | 357.49 g/mol | [4] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 79-83 °C | |

| Storage | 2-8°C Refrigerator | [4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Pyridine (Slightly) |

Synthesis and Logical Workflow

The synthesis of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is an integral step in the overall synthesis of Dienogest. The general strategy involves the protection of the C3 ketone of an estra-5(10),9(11)-diene precursor, followed by the introduction of the cyanomethyl group at the C17 position.

Synthetic Pathway

The synthesis originates from estra-5(10),9(11)-diene-3,17-dione. The C3 ketone is selectively protected as a dimethoxy ketal to prevent its reaction in the subsequent step. The protected intermediate, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, then undergoes a nucleophilic addition of a cyanide-containing reagent at the C17 ketone, yielding the target molecule. The final step in the synthesis of Dienogest is the deprotection of the dimethoxy ketal to regenerate the C3 ketone.

Experimental Protocols

While specific, detailed industrial protocols are proprietary, the following outlines the general procedures based on available patent literature.

Step 1: Ketalization of Estra-5(10),9(11)-diene-3,17-dione

The starting material, estra-5(10),9(11)-diene-3,17-dione, is dissolved in an appropriate solvent such as methanol. An acid catalyst, for example, oxalic acid, is added to the solution. The reaction mixture is stirred, typically at room temperature, until the ketalization is complete. The product, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is then isolated through standard work-up procedures which may include neutralization, extraction, and crystallization.

Step 2: Synthesis of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile

The intermediate from the previous step, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran and cooled to a low temperature (e.g., -50 to -40 °C). A solution of a cyanomethylating agent, such as cyanomethyl lithium (prepared in situ from acetonitrile and an organolithium reagent like n-hexyl lithium), is then added slowly to the reaction mixture. The reaction is stirred at low temperature for a period to ensure complete conversion. The reaction is then quenched, and the product is isolated by extraction and purified, often by crystallization.

Step 3: Deprotection to form Dienogest

The purified (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is treated with an acid, such as perchloric acid, in a suitable solvent to hydrolyze the dimethoxy ketal and regenerate the C3 ketone. The final product, Dienogest, is then isolated and purified.

Analytical Characterization

As a key intermediate and a known impurity, the characterization of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is crucial for quality control in the manufacturing of Dienogest. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the two methoxy groups, the angular methyl group, the cyanomethyl group, and the olefinic protons of the diene system. |

| ¹³C NMR | Resonances for the ketal carbon, the two methoxy carbons, the quaternary carbon at C17, the nitrile carbon, and the carbons of the steroid backbone including the olefinic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule (C22H31NO3), along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands for the hydroxyl group (-OH), the nitrile group (-C≡N), and the C-O bonds of the dimethoxy group. |

| High-Performance Liquid Chromatography (HPLC) | A characteristic retention time under specific chromatographic conditions, used for purity assessment and quantification. |

Reference standards for Dienogest Impurity E are available from various suppliers, which can be used for the confirmation of its identity and for quantitative analysis in drug substance and drug product samples.[5]

Logical Relationship in Dienogest Quality Control

The presence of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile as an impurity in the final Dienogest active pharmaceutical ingredient (API) indicates an incomplete deprotection step during synthesis. Therefore, monitoring and controlling the level of this impurity is a critical quality attribute.

Conclusion

(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is a crucial, well-characterized intermediate in the synthesis of Dienogest. A thorough understanding of its synthesis, properties, and analytical control is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational resource for scientists and professionals involved in the development and manufacturing of Dienogest.

References

Unveiling the Biological Profile of Dienogest Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a fourth-generation synthetic progestin, is widely utilized in hormonal contraception and the management of endometriosis. Its therapeutic efficacy is attributed to its high selectivity for the progesterone receptor and its unique anti-androgenic properties. As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration, necessitating a thorough understanding of their potential biological activities to ensure patient safety and product efficacy. This technical guide provides a comprehensive overview of the known biological activities of Dienogest and its impurities, details the experimental methodologies for their assessment, and discusses the regulatory landscape governing their control. While quantitative biological data for specific Dienogest impurities are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides a framework for their evaluation.

Biological and Pharmacological Profile of Dienogest

Dienogest exerts its primary effects through its interaction with steroid hormone receptors. A comprehensive understanding of the parent compound's activity is essential for contextualizing the potential impact of its impurities.

Dienogest is a potent and selective progesterone receptor (PR) agonist.[1][2] It exhibits a strong progestogenic effect on the endometrium, leading to tissue atrophy, which is a key mechanism in the treatment of endometriosis.[3][4] Unlike many other progestins, Dienogest possesses significant anti-androgenic activity and does not exhibit androgenic, glucocorticoid, or mineralocorticoid effects.[5]

The in vitro and in vivo biological activities of Dienogest are summarized in the table below.

| Parameter | Receptor/Assay | Reported Value | Reference |

| Progesterone Receptor (PR) Agonism | Human PR Transactivation Assay | EC50 = 3.4 or 10.5 nmol/l | [1] |

| Androgen Receptor (AR) Antagonism | Human AR Transactivation Assay | EC50 = 420.6 or 775.0 nmol/l | [1] |

| Glucocorticoid Receptor (GR) Activity | Transactivation Assay | No agonistic or antagonistic action up to 3000 nmol/l | [1] |

| Mineralocorticoid Receptor (MR) Activity | Transactivation Assay | No agonistic or antagonistic action up to 3000 nmol/l | [1] |

| Estrogen Receptor (ERα/ERβ) Activity | Transactivation Assay | No activation up to 3000 nmol/l | [1] |

| Endometrial Activity (in vivo) | McPhail Test (rabbits) | ED50 = 0.0042 mg/kg | [1] |

Known Impurities of Dienogest

Impurities in Dienogest can originate from the manufacturing process (synthesis-related impurities) or from the degradation of the drug substance over time.[6] Pharmacopoeias such as the European Pharmacopoeia (EP) list several potential impurities. While specific biological activity data for these impurities are scarce in published literature, their structural similarity to Dienogest suggests the potential for interaction with steroid hormone receptors.

A list of some known Dienogest impurities is provided below.

| Impurity Name | Structure | CAS Number | Molecular Formula | Notes |

| Dienogest EP Impurity A (11-beta-Hydroxy Dienogest) | [Structure not available in search results] | 86153-39-1 | C20H25NO3 | Synthesis-related |

| Dienogest EP Impurity B | [Structure not available in search results] | 5173-46-6 | C18H22O2 | Synthesis-related |

| Dienogest EP Impurity C | [Structure not available in search results] | 106111-42-6 | C20H25NO2 | Synthesis-related |

| Dienogest EP Impurity D | [Structure not available in search results] | 190662-30-7 | C22H29NO3 | Synthesis-related |

| Dienogest EP Impurity E | [Structure not available in search results] | 102193-41-9 | C22H31NO3 | Synthesis-related |

| Dienogest EP Impurity F | [Structure not available in search results] | 67473-36-3 | C20H27NO2 | Synthesis-related |

| Dienogest EP Impurity G | [Structure not available in search results] | 86153-38-0 | C20H23NO2 | Synthesis-related |

| Dienogest EP Impurity H | [Structure not available in search results] | 16669-06-0 | C20H25NO2 | Synthesis-related |

| Dienogest EP Impurity I | [Structure not available in search results] | 65928-65-6 | C20H27NO2 | Synthesis-related |

| Dienogest EP Impurity J | [Structure not available in search results] | 24284-84-2 | C21H27NO2 | Synthesis-related |

| Dienogest EP Impurity K (11beta-Hydroperoxy Dienogest) | [Structure not available in search results] | 106111-43-7 | C20H25NO4 | Degradation product |

| Dienogest EP Impurity L | [Structure not available in search results] | 5571-36-8 | C20H26O3 | Synthesis-related |

| Dienogest EP Impurity M | [Structure not available in search results] | 98149-13-4 | C20H24BrNO2 | Synthesis-related |

It is hypothesized that impurities with structural modifications near the key pharmacophore regions of the Dienogest molecule could exhibit altered receptor binding affinities and biological activities. For instance, "Dienogest Impurity K," which features a hydroperoxy group, may possess different electronic and steric properties compared to the parent molecule, potentially influencing its interaction with the progesterone receptor.[7] However, without experimental data, these remain theoretical considerations.

Regulatory Framework for Impurity Qualification

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control and qualification of impurities in new drug substances.[8][9] The ICH Q3A(R2) guideline, for example, outlines the thresholds for reporting, identification, and qualification of impurities.[8]

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[8] If an impurity is present at a level higher than the qualification threshold, its safety must be justified. This can be achieved through several means, including:

-

Demonstrating that the impurity is a significant metabolite in animal or human studies.[8]

-

Providing data from the scientific literature that supports the safety of the impurity at the proposed level.

-

Conducting toxicological studies on the impurity.[8]

For genotoxic impurities, which have the potential to damage DNA, much lower limits are enforced, often guided by the Threshold of Toxicological Concern (TTC) concept.[10][11]

Experimental Protocols for Biological Activity Assessment

To address the data gap regarding the biological activity of Dienogest impurities, established in vitro and in vivo assays can be employed. The following section details the methodologies for key experiments.

Steroid Hormone Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific steroid hormone receptor. A competitive binding assay using radiolabeled ligands is a common approach.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of Dienogest impurities for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.

Methodology:

-

Receptor Preparation:

-

Human recombinant steroid hormone receptors or tissue preparations rich in the target receptor (e.g., rat uterine cytosol for progesterone receptor) are used.

-

-

Competitive Binding:

-

A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (Dienogest impurity) are added to compete for binding with the radiolabeled ligand.

-

-

Separation and Detection:

-

After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration).

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.

-

The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Transactivation Assays

These cell-based assays measure the functional consequence of a compound binding to a steroid hormone receptor, i.e., its ability to act as an agonist or an antagonist.

Objective: To determine the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity of Dienogest impurities on steroid hormone receptors.

Methodology:

-

Cell Culture:

-

A suitable mammalian cell line (e.g., HeLa, HEK293) is used.

-

-

Transfection:

-

Cells are transiently or stably transfected with two plasmids:

-

An expression vector for the human steroid hormone receptor of interest.

-

A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

-

Compound Treatment:

-

Transfected cells are treated with increasing concentrations of the Dienogest impurity.

-

For antagonist testing, cells are co-treated with a known receptor agonist.

-

-

Reporter Gene Assay:

-

After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme is measured (e.g., by luminometry for luciferase).

-

-

Data Analysis:

-

Reporter gene activity is plotted against the logarithm of the test compound concentration to generate dose-response curves.

-

EC50 or IC50 values are determined from these curves using non-linear regression.

-

Conclusion

While Dienogest itself is a well-characterized progestin with a favorable biological profile, a significant data gap exists regarding the specific biological activities of its impurities. The structural similarity of these impurities to the parent compound warrants a thorough investigation of their potential to interact with steroid hormone receptors and elicit physiological responses. The experimental protocols outlined in this guide provide a clear path for the in vitro characterization of these compounds. Such studies are crucial for a comprehensive risk assessment and to ensure the continued safety and efficacy of Dienogest-containing pharmaceutical products, in line with global regulatory expectations. Further research in this area is highly encouraged to contribute to the body of knowledge on this important therapeutic agent.

References

- 1. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of dienogest, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. Buy Dienogest Impurity K (11beta-Hydroperoxy Dienogest) | 106111-43-7 | > 95% [smolecule.com]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. researchgate.net [researchgate.net]

In-Silico Prediction of Dimethoxy Dienogest Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to predict the receptor binding affinity of Dimethoxy Dienogest, a derivative of the synthetic progestin Dienogest. Due to the limited availability of direct experimental data for this compound, this document outlines a robust computational framework based on established techniques for steroid hormone receptor binding prediction. The guide details experimental protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, summarizes relevant quantitative data for the parent compound Dienogest for comparative analysis, and provides visualizations of key signaling pathways and a generalized in-silico workflow. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of novel steroid compounds.

Introduction

Dienogest, a fourth-generation progestin, is widely used in gynecology for contraception and the treatment of endometriosis.[1][2] It exhibits a high affinity for the progesterone receptor (PR) and notable anti-androgenic activity, with minimal affinity for glucocorticoid and mineralocorticoid receptors.[1][2] this compound is a closely related compound, often considered an impurity or intermediate in the synthesis of Dienogest.[3][4] Understanding the receptor binding profile of this compound is crucial for assessing its potential biological activity and pharmacological profile.

In the absence of extensive experimental data, in-silico methods provide a powerful and cost-effective approach to predict the binding affinity of novel compounds to their protein targets.[5][6] This guide focuses on two primary computational techniques: molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Receptor Binding Profile of Dienogest (Reference Compound)

To establish a baseline for the in-silico prediction of this compound, it is essential to consider the known receptor binding affinity of its parent compound, Dienogest.

| Receptor | Binding Affinity (EC50/IC50) | Activity |

| Progesterone Receptor (PR) | ~3.4 - 10.5 nM | Agonist |

| Androgen Receptor (AR) | ~420.6 - 775.0 nM | Antagonist |

| Glucocorticoid Receptor (GR) | > 3000 nM | No significant activity |

| Mineralocorticoid Receptor (MR) | > 3000 nM | No significant activity |

| Estrogen Receptor (ER) | > 3000 nM | No significant activity |

Table 1: Receptor Binding Affinity of Dienogest. [2]

In-Silico Prediction Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding energy.[9]

-

Receptor Preparation:

-

Obtain the 3D crystal structures of the human progesterone receptor (PR) and androgen receptor (AR) ligand-binding domains (LBDs) from the Protein Data Bank (PDB).

-

Prepare the receptor structures by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB structure.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure to obtain a stable conformation.

-

Assign appropriate atom types and charges to the ligand.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[10][11][12]

-

Perform the docking simulation, allowing for flexible ligand conformations.

-

The program will generate a series of possible binding poses for this compound within the receptor's active site, each with a corresponding binding energy score.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. The lower the binding energy, the higher the predicted affinity.

-

Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Compare the predicted binding mode and affinity of this compound with that of Dienogest and the natural ligands (progesterone and testosterone) to infer its potential activity (agonist vs. antagonist).

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[13][14] These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.

-

Data Set Collection:

-

Compile a dataset of steroid molecules with experimentally determined binding affinities for the progesterone and androgen receptors. This dataset should include a diverse range of structures and activities.

-

Divide the dataset into a training set for model development and a test set for model validation.[13]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Software like DRAGON can be used for this purpose.[13]

-

-

Model Development:

-

Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the calculated descriptors to the observed binding affinities.[13][15][16]

-

The goal is to identify a combination of descriptors that provides the best correlation with the biological activity.

-

-

Model Validation:

-

Validate the QSAR model using the test set of compounds. The model's predictive power is assessed by its ability to accurately predict the binding affinities of the molecules in the test set.[13]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its binding affinity for the progesterone and androgen receptors.

-

Signaling Pathways

Understanding the downstream signaling pathways of the progesterone and androgen receptors is essential for interpreting the potential biological consequences of this compound binding.

Progesterone Receptor (PR) Signaling Pathway

Progesterone, upon binding to its intracellular receptor, initiates a signaling cascade that regulates gene expression.[17] This pathway plays a crucial role in female reproductive functions.[17]

Caption: Progesterone Receptor Signaling Pathway.

Androgen Receptor (AR) Signaling Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), regulate gene expression through the androgen receptor, influencing male sexual development and other physiological processes.[18][19]

Caption: Androgen Receptor Signaling Pathway.

In-Silico Experimental Workflow

The following diagram illustrates a generalized workflow for the in-silico prediction of receptor binding affinity.

Caption: In-Silico Prediction Workflow.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for predicting the receptor binding affinity of this compound. By leveraging molecular docking and QSAR modeling, researchers can generate valuable insights into the potential pharmacological profile of this compound, even in the absence of direct experimental data. The provided protocols and workflows serve as a foundational framework for the computational assessment of novel steroid derivatives, facilitating the prioritization of compounds for further experimental validation and accelerating the drug discovery process. The comparative analysis with the well-characterized parent compound, Dienogest, is a critical step in contextualizing the predicted affinities and inferring the potential biological activity of this compound.

References

- 1. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | 102193-41-9 [chemicalbook.com]

- 4. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csmres.co.uk [csmres.co.uk]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. In silico selection against progesterone receptor DNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico assessment of new progesterone receptor inhibitors using molecular dynamics: a new insight into breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Endocrine Disruption at the Androgen Receptor: Employing Molecular Dynamics and Docking for Improved Virtual Screening and Toxicity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Quantitative structure-activity relationship studies of progesterone receptor binding steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular modeling on structure-function analysis of human progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its unique chemical structure, featuring a cyanomethyl group at the C-17α position instead of the more common ethynyl group, confers a potent progestogenic effect with antiandrogenic properties.[1] This guide provides an in-depth overview of the synthesis of Dienogest, the characterization of the active pharmaceutical ingredient (API) and its related compounds, and its mechanism of action. Detailed experimental protocols, tabulated analytical data, and visualized workflows are presented to support research and development in this area.

Synthesis of Dienogest

The synthesis of Dienogest can be achieved through several routes, often starting from readily available steroid precursors such as estrone-3-methylether or estra-4,9-diene-3,17-dione. A common strategy involves the introduction of the cyanomethyl group at the 17-position and the subsequent formation of the conjugated diene system in the A and B rings.

Synthetic Workflow

A representative synthetic scheme starting from estrone-3-methylether is outlined below. This multi-step process involves protection of the 17-keto group, reduction of the aromatic A ring, introduction of the cyanomethyl group, and subsequent deprotection and oxidation to yield Dienogest.

References

Exploring the Metabolic Fate of Dimethoxy Dienogest: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic fate of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. While direct metabolism studies on this compound are not extensively available in the current literature, this document extrapolates its likely metabolic pathways based on the well-established metabolism of the parent compound, Dienogest. This guide outlines detailed experimental protocols for conducting in vitro metabolism studies and provides a framework for data presentation and visualization to aid researchers in investigating the biotransformation of this and other related steroidal compounds.

Introduction

Dienogest, a fourth-generation progestin, is widely used in the treatment of endometriosis and as an oral contraceptive. Its metabolism is well-characterized, with the primary routes involving hydroxylation and subsequent conjugation, predominantly mediated by the cytochrome P450 enzyme CYP3A4[1][2]. The resulting metabolites are generally considered pharmacologically inactive[2][3].

This compound, identified as "Dienogest EP Impurity E"[4][5], is a process-related impurity found in Dienogest drug substances. Understanding the metabolic fate of such impurities is crucial for a complete safety assessment of the active pharmaceutical ingredient. This guide aims to provide a foundational understanding of the potential in vitro biotransformation of this compound.

Predicted Metabolic Pathways of this compound

Based on the structure of this compound and the known metabolic pathways of Dienogest, the following biotransformations are predicted to occur in vitro. The primary metabolic routes for Dienogest are hydroxylation and conjugation[1]. It is reasonable to hypothesize that this compound would undergo similar enzymatic reactions.

The major enzyme responsible for the metabolism of Dienogest is CYP3A4[1][2]. Therefore, it is highly probable that CYP3A4 also plays a central role in the metabolism of this compound. The predicted primary reactions would involve O-demethylation of the methoxy groups, followed by hydroxylation at various positions on the steroid backbone.

Two identified metabolites of the parent compound, Dienogest, are STS 749 (17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one) and STS 825 (17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol)[3].

Experimental Protocols for In Vitro Metabolism Studies

To investigate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following protocols are based on standard industry practices for drug metabolism studies.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Substrate Addition: Add this compound (e.g., 1 µM final concentration) to the pre-warmed incubation mixture to initiate the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound.

Metabolite Identification and Profiling

Objective: To identify the potential metabolites of this compound formed in vitro.

Methodology:

-

Incubation: Perform a larger scale incubation similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).

-

Sample Preparation: After quenching the reaction, the sample is concentrated.

-

LC-MS/MS Analysis: The concentrated sample is analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Data Processing: Putative metabolite structures are proposed based on the mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).

Reaction Phenotyping with Recombinant CYP Enzymes

Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

Methodology:

-

Incubation: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

-

Analysis: Monitor the depletion of this compound and the formation of key metabolites over time using LC-MS/MS.

-

Interpretation: The CYP isozyme that shows the highest rate of metabolism is identified as the primary enzyme responsible for the biotransformation of this compound.

Quantitative Data Presentation

To facilitate the comparison of metabolic stability and metabolite formation, all quantitative data should be summarized in a clear and structured tabular format.

Table 1: In Vitro Metabolic Stability of Dienogest and this compound in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Dienogest | [Insert experimental data] | [Insert experimental data] |

| This compound | [Insert experimental data] | [Insert experimental data] |

Table 2: Relative Abundance of Metabolites of this compound in Human Liver Microsomes

| Putative Metabolite | Proposed Biotransformation | Relative Abundance (%) |

| M1 | O-Demethylation | [Insert experimental data] |

| M2 | Hydroxylation | [Insert experimental data] |

| M3 | O-Demethylation + Hydroxylation | [Insert experimental data] |

Note: The tables above are templates. The actual data needs to be generated from experimental work.

Signaling Pathway Visualization

Visualizing the involved enzymatic pathways can significantly aid in understanding the metabolic fate of a compound. The following diagram illustrates the central role of CYP3A4 in the metabolism of steroidal compounds like Dienogest and the predicted pathway for this compound.

Conclusion

While direct experimental data on the in vitro metabolic fate of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By leveraging the knowledge of the metabolism of the parent compound, Dienogest, and employing standardized in vitro methodologies, researchers can effectively elucidate the biotransformation pathways, metabolic stability, and enzymatic drivers for this and other related pharmaceutical impurities. The systematic approach to data presentation and visualization outlined herein will further contribute to a comprehensive understanding of the compound's disposition. Further studies are warranted to definitively characterize the metabolites of this compound and to assess their potential pharmacological or toxicological activities.

References

Navigating the Solubility Landscape of Dimethoxy Dienogest in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy Dienogest, a derivative of the synthetic progestin Dienogest, is a compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of Dienogest, the parent compound of this compound, in several common organic solvents, due to the current lack of specific public data for this compound. Furthermore, this document outlines the standard experimental protocols for determining drug solubility and visualizes the underlying principles and workflows.

Solubility Data of Dienogest in Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 62[1][2] | 25[1] |

| Dimethyl Sulfoxide (DMSO) | 5 (warmed)[3][4] | Not Specified |

| Ethanol | 20[5] | Not Specified |

| Dimethylformamide (DMF) | 2[5] | Not Specified |

| Ethanol | Insoluble[1] | 25[1] |

It is important to note that the solubility of this compound may differ from that of Dienogest due to the presence of the dimethoxy groups.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[6][7]

Key Methodologies:

1. Shake-Flask Method (Equilibrium Solubility):

This method measures the thermodynamic equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is added to a specific volume of the solvent in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

-

Procedure:

-

Add an excess of this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a shaker bath maintained at a constant temperature.

-

Agitate the mixture for a predetermined time to reach equilibrium.

-

After agitation, allow the solution to stand to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, centrifugation or filtration is recommended.[8]

-

Analyze the concentration of this compound in the clear solution using a suitable analytical technique.

-

2. Analytical Techniques for Concentration Measurement:

The concentration of the dissolved compound in the filtered or centrifuged solvent is determined using various analytical methods.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining the concentration of a drug in a solution. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.[9][10]

-

UV-Vis Spectroscopy: This technique is used for compounds that absorb ultraviolet or visible light. The absorbance of the solution is measured at a specific wavelength, and the concentration is calculated using a predetermined calibration curve based on Beer-Lambert's law.[11][12][13]

Factors Influencing Solubility

The solubility of a compound in an organic solvent is governed by a complex interplay of various physicochemical factors. Understanding these factors is crucial for solvent selection and process optimization.

Caption: Factors influencing the solubility of a solute in a solvent.

Experimental Workflow for Solubility Determination

The systematic process of determining the solubility of a compound like this compound involves several key stages, from preparation to final data analysis.

Caption: A generalized workflow for experimental solubility determination.

Conclusion

While direct solubility data for this compound in organic solvents remains to be publicly documented, the information available for its parent compound, Dienogest, provides a valuable starting point for researchers. The established experimental protocols, particularly the shake-flask method coupled with robust analytical techniques like HPLC and UV-Vis spectroscopy, offer a clear pathway for the precise determination of its solubility. A thorough understanding of the factors influencing solubility will further aid in the rational selection of solvents and the optimization of processes involving this compound. This guide serves as a foundational resource for scientists and professionals engaged in the development of this promising pharmaceutical compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dienogest = 98 HPLC 65928-58-7 [sigmaaldrich.com]

- 4. adipogen.com [adipogen.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. rootspress.org [rootspress.org]

Spectroscopic and Spectrometric Characterization of Dimethoxy Dienogest: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. Due to the nature of this compound primarily being a reference standard, publicly available, detailed experimental spectra are limited. However, this document presents the expected spectroscopic and spectrometric characteristics based on its chemical structure and provides standardized protocols for acquiring such data.

This compound, with the chemical formula C₂₂H₃₁NO₃ and a molecular weight of 357.49 g/mol , is structurally related to Dienogest.[1][2][3][4][5][6] Its characterization is crucial for the quality control and purity assessment of Dienogest-containing pharmaceutical products.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the known structure of the molecule and typical values for similar steroidal compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 0.9 - 1.2 | Methyl Protons (C18) |

| ~ 1.5 - 2.8 | Aliphatic Protons |

| ~ 3.2 - 3.5 | Methoxy Protons (-OCH₃) |

| ~ 4.5 - 5.5 | Olefinic Protons |

| ~ 2.5 - 2.7 | Methylene Protons (C21) |

Table 2: Mass Spectrometry (MS) Data

| Technique | Parameter | Expected Value |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ (Monoisotopic Mass) | 358.2377 |

| [M+Na]⁺ (Monoisotopic Mass) | 380.2196 | |

| Molecular Formula | C₂₂H₃₁NO₃ | |

| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion Peak (m/z) | 357 |

| Key Fragmentation Peaks | Loss of -OCH₃, -CH₂CN, and other steroidal backbone fragments |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C≡N (Nitrile) | Stretch | 2240 - 2260 |

| C=C (Olefin) | Stretch | 1640 - 1680 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| O-H (Alcohol) | Stretch (Broad) | 3200 - 3600 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

Bruker AVANCE 400 MHz spectrometer (or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 20.5 ppm

-

Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as a reference.[7]

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 240 ppm

-

Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as a reference.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)

-

Liquid Chromatography system (for sample introduction)

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

LC-MS Acquisition Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: m/z 100-1000

-

Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like this compound.

Caption: Workflow for the Characterization of this compound.

References

- 1. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]

- 2. This compound | 102193-41-9 | CEA19341 | Biosynth [biosynth.com]

- 3. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]

- 4. theclinivex.com [theclinivex.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethoxy Dienogest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for quality control, stability studies, and research applications in the pharmaceutical industry.

Introduction

Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] this compound, also known as Dienogest Impurity E, is a related substance that requires careful monitoring to ensure the quality and safety of Dienogest active pharmaceutical ingredients (APIs) and formulated products.[2][3][4][5][6][7] Its full chemical name is [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile.[3][6] This document provides a comprehensive HPLC method for the identification and quantification of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this method.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water |

| Gradient | 60% Acetonitrile, 40% Water (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | 305 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Note: The UV detection wavelength is based on the parent compound, Dienogest, which has a UV maximum at approximately 305 nm.[1] It is recommended to use a PDA detector to confirm the optimal wavelength for this compound.

Reagents and Standards

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or purified water

-

This compound Reference Standard: Of known purity.

-

Dienogest Reference Standard: For specificity and resolution determination.

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve in acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with acetonitrile and mix well.

-

Working Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

This compound is slightly soluble in chloroform, ethyl acetate, and pyridine.[3] For pharmaceutical preparations, the following procedure is recommended:

-

Accurately weigh and transfer a portion of the powdered tablets or bulk drug equivalent to 10 mg of Dienogest into a 100 mL volumetric flask.

-

Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to extract the analyte.

-

Allow the solution to cool to room temperature.

-

Dilute to volume with acetonitrile and mix thoroughly.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Illustrative)

The following table summarizes typical system suitability and validation parameters for this type of method.

Table 2: System Suitability and Validation Data

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution (between Dienogest and this compound) | ≥ 2.0 |

| Linearity (R²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Components

Caption: Interrelation of the core components of the HPLC method.

References

- 1. impactfactor.org [impactfactor.org]

- 2. theclinivex.com [theclinivex.com]

- 3. This compound | 102193-41-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

Application Notes and Protocols for Dimethoxy Dienogest as an Analytical Reference Standard

Introduction

Dimethoxy Dienogest, a known impurity and derivative of the synthetic progestin Dienogest, serves as a critical analytical reference standard in the pharmaceutical industry.[1] Its primary application lies in the development, validation, and routine execution of analytical methods designed to ensure the purity and quality of Dienogest active pharmaceutical ingredients (APIs) and formulated drug products.[2] Accurate quantification of impurities like this compound is essential for meeting regulatory requirements and guaranteeing the safety and efficacy of the final medicinal product.[3]

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as an analytical reference standard.

| Property | Value | Reference |

| Chemical Name | (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile | [1] |

| CAS Number | 102193-41-9 | [4] |

| Molecular Formula | C₂₂H₃₁NO₃ | [4] |

| Molecular Weight | 357.49 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, and Acetonitrile. | |

| Storage Conditions | 2-8°C, protected from light and moisture. | [5] |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a stability-indicating HPLC-UV method for the quantification of this compound in Dienogest API.

a. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A gradient-capable HPLC system with a UV detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% Orthophosphoric acid in water. |

| Mobile Phase B | Acetonitrile. |

| Gradient Program | Time (min) / %B: 0/30, 10/50, 20/70, 25/70, 26/30, 30/30. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection Wavelength | 214 nm. |

| Injection Volume | 10 µL. |

| Diluent | Acetonitrile and water (50:50, v/v). |

b. Standard and Sample Preparation

-

This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Solution: Accurately weigh approximately 25 mg of the Dienogest API sample, dissolve in, and dilute to 25 mL with the diluent.

c. Method Validation Parameters (Representative Data)

The following table presents typical validation parameters for an HPLC method for Dienogest and its impurities. These values should be established for this compound during method validation.

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification of this compound. Derivatization is typically required for steroid analysis by GC-MS to improve volatility and thermal stability.[6]

a. Instrumentation and Conditions

| Parameter | Specification |

| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| Injector Temperature | 280°C. |

| Oven Program | Initial temperature 150°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 10 min). |

| MS Transfer Line | 290°C. |

| Ion Source Temp | 230°C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Scan Range | m/z 50-500. |

b. Sample Preparation and Derivatization

-

Standard Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.

-

Derivatization: Evaporate 100 µL of the standard solution to dryness under a stream of nitrogen. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylsilylimidazole (TMSI). Cap the vial and heat at 60°C for 30 minutes.

-

Injection: Inject 1 µL of the derivatized solution into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of the this compound reference standard.

a. Instrumentation and Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher field NMR spectrometer. | 100 MHz or higher field NMR spectrometer. |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). |

| Concentration | 5-10 mg/mL. | 20-50 mg/mL. |

| Temperature | 25°C. | 25°C. |

| Pulse Program | Standard single pulse. | Standard single pulse with proton decoupling. |

| Acquisition Time | 2-4 seconds. | 1-2 seconds. |

| Relaxation Delay | 1-5 seconds. | 2-5 seconds. |

| Referencing | Tetramethylsilane (TMS) at 0.00 ppm. | CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm. |

b. Sample Preparation

-

Accurately weigh the required amount of this compound reference standard.

-

Dissolve the standard in the appropriate deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution before placing the sample in the spectrometer.

Visualizations

Dienogest Synthesis and Impurity Formation

The following diagram illustrates a simplified synthetic pathway for Dienogest, highlighting the stage where this compound is formed as a process-related impurity.

Caption: Simplified synthesis of Dienogest showing the formation of this compound.

Workflow for Using this compound as a Reference Standard

This diagram outlines the typical workflow for the qualification and use of this compound as an analytical reference standard in a pharmaceutical quality control setting.[7]

References

- 1. Dienogest EP Impurity E | CAS No- 102193-41-9 | Simson Pharma Limited [simsonpharma.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Analytical Reference Materials for Pharma QC [sigmaaldrich.com]

- 4. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expert Guide to Working Reference Standards - [pharmuni.com]

Protocol for the Quantification of Dienogest Impurities in Bulk Drug

Application Note

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. The purity of the bulk drug is critical for its safety and efficacy. This application note provides a detailed protocol for the quantification of potential impurities in Dienogest bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is designed to separate Dienogest from its known process-related impurities and degradation products.

The primary impurities associated with Dienogest include byproducts from its synthesis and degradation products formed under stress conditions such as exposure to acid, base, oxidation, heat, and light.[1] This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Quantitative Data Summary

The following tables summarize the quantitative data for known Dienogest impurities. This data is essential for the identification and quantification of impurities during routine analysis and stability studies.

Table 1: List of Potential Dienogest Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dienogest EP Impurity A | 86153-39-1 | C₂₀H₂₅NO₃ | 327.42 |

| Dienogest EP Impurity B | 5173-46-6 | C₁₈H₂₂O₂ | 270.37 |

| Dienogest EP Impurity C | 106111-42-6 | C₂₀H₂₅NO₂ | 311.42 |

| Dienogest EP Impurity D | 190662-30-7 | Not Available | Not Available |

| Dienogest EP Impurity E | 102193-41-9 | C₂₂H₂₉NO₃ | 355.47 |

| Dienogest EP Impurity F | 67473-36-3 | C₂₀H₂₇NO₂ | 313.44 |

| Dienogest EP Impurity G | 86153-38-0 | C₂₀H₂₃NO₂ | 309.40 |

| Dienogest EP Impurity H | 16669-06-0 | C₂₀H₂₅NO₂ | 311.42 |

| Dienogest EP Impurity I | 65928-65-6 | C₂₀H₂₇NO₂ | 313.44 |

| Dienogest EP Impurity J | 24284-84-2 | Not Available | Not Available |

| Dienogest EP Impurity K | 106111-43-7 | C₂₀H₂₅NO₄ | 343.42 |

| Dienogest EP Impurity L | 5571-36-8 | C₂₀H₂₆O₃ | 314.43 |

| Dienogest EP Impurity M | 98149-13-4 | Not Available | Not Available |

Table 2: Chromatographic Parameters and System Suitability

| Parameter | Value |

| Chromatographic Column | Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 305 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

| Dienogest Retention Time (RT) | Approximately 4.5 minutes |

| Theoretical Plates (for Dienogest peak) | Not less than 2000 |

| Tailing Factor (for Dienogest peak) | Not more than 2.0 |

| %RSD for replicate injections | Not more than 2.0% |

Table 3: Retention Times and Limits for Known Impurities

| Analyte | Retention Time (RT) in min | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Dienogest | ~4.5 | 1.00 | 0.1 | 1.0 |

| DNG-II | ~7.0 | ~1.56 | Not Available | Not Available |

| DNG-III | ~13.9 | ~3.09 | Not Available | Not Available |

| DNG-I | ~24.7 | ~5.49 | Not Available | Not Available |

Note: DNG-I, DNG-II, and DNG-III are unnamed impurities as reported in a validated stability-indicating HPLC method. Further characterization would be required for their definitive identification.

Experimental Protocols

Reagents and Materials

-

Dienogest working standard and impurity reference standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, Milli-Q or equivalent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Chromatographic Conditions

A validated stability-indicating RP-HPLC method is employed for the analysis.[2]

-

Instrument: HPLC system with a UV detector.

-

Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of Acetonitrile and Water in a 40:60 v/v ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV at 305 nm.[2]

-

Injection Volume: 10 µL.

Preparation of Solutions

-

Diluent: Mobile phase is used as the diluent.

-

Standard Stock Solution: Accurately weigh and transfer about 25 mg of Dienogest working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-